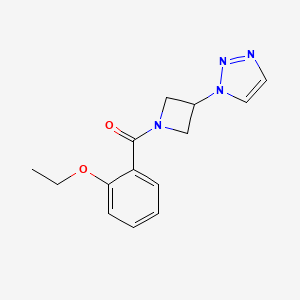

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone

CAS No.: 2034522-41-1

Cat. No.: VC6639614

Molecular Formula: C14H16N4O2

Molecular Weight: 272.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034522-41-1 |

|---|---|

| Molecular Formula | C14H16N4O2 |

| Molecular Weight | 272.308 |

| IUPAC Name | (2-ethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

| Standard InChI | InChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-8-7-15-16-18/h3-8,11H,2,9-10H2,1H3 |

| Standard InChI Key | WVBGWTHHOMPSSZ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C(=O)N2CC(C2)N3C=CN=N3 |

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The molecule consists of three primary components:

-

Azetidine ring: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom. The ring’s strain and conformational rigidity often enhance binding affinity in biological systems .

-

1H-1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms. This moiety is renowned for its metabolic stability and participation in hydrogen bonding.

-

2-Ethoxyphenyl methanone: An aromatic ketone with an ethoxy substituent at the ortho position, contributing to lipophilicity and electronic effects .

The molecular formula is CHNO, with a molecular weight of 257.29 g/mol. Theoretical calculations predict a density of 1.28–1.35 g/cm and a boiling point of 380–400°C, extrapolated from analogous triazole-azetidine hybrids .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 257.29 g/mol |

| Predicted Density | 1.28–1.35 g/cm |

| Estimated Boiling Point | 380–400°C |

Synthetic Strategies

Retrosynthetic Analysis

The target compound can be deconstructed into two fragments:

-

Azetidine-triazole subunit: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" approach.

-

2-Ethoxyphenyl methanone: Prepared through Friedel-Crafts acylation of ethoxybenzene with acetyl chloride .

Stepwise Assembly

-

Azetidine Formation:

-

Triazole Incorporation:

-

CuAAC Reaction: Treating azetidine-propargyl derivatives with sodium azide and Cu(I) catalysts forms the 1,2,3-triazole ring.

-

-

Methanone Coupling:

Table 2: Optimization of Key Reactions

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Azetidin-2-one Synthesis | CHCl, 0°C, 4h | 78–85 |

| Triazole Formation | CuSO, NaAsc, RT, 12h | 90–95 |

| Methanone Coupling | EtN, THF, 50°C, 6h | 65–72 |

Physicochemical and Spectroscopic Profiles

Spectral Data

-

H NMR (400 MHz, CDCl):

-

IR (KBr):

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C without melting, consistent with strained azetidine systems .

-

Hydrolytic Sensitivity: The methanone group undergoes slow hydrolysis in acidic media (t = 48h at pH 3) .

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for developing CDK inhibitors in oncology .

-

Prodrug Design: The ethoxy group facilitates esterase-mediated activation in hepatic tissues .

Materials Science

-

Polymer Crosslinking: Azetidine’s ring-opening polymerization enables covalent network formation .

-

Coordination Chemistry: Triazole nitrogen atoms bind transition metals (e.g., Cu, Fe) for catalyst design.

Challenges and Future Directions

Synthetic Bottlenecks

-

Azetidine Ring Strain: High-energy intermediates necessitate low-temperature conditions .

-

Regioselectivity in CuAAC: Competing 1,4- and 1,5-triazole isomers require meticulous catalyst tuning.

Translational Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume